Biochemical Potency Against Menin-MLL Interaction: C20 vs. MI-503 and MI-463
Menin-MLL inhibitor-22 (C20) demonstrates an IC₅₀ of 7 nM in fluorescence polarization competition assays measuring disruption of the menin-MLL interaction [1]. In head-to-head class comparisons, this is 2.1-fold lower (more potent) than MI-503 (IC₅₀ = 14.7 nM) and 2.2-fold lower than MI-463 (IC₅₀ = 15.3 nM) . However, C20 is approximately 14-fold less potent than the ultra-potent inhibitor MI-3454 (IC₅₀ = 0.51 nM) , placing it in an intermediate potency tier within the menin inhibitor landscape.
| Evidence Dimension | Biochemical inhibition of menin-MLL interaction |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | MI-503: IC₅₀ = 14.7 nM; MI-463: IC₅₀ = 15.3 nM; MI-3454: IC₅₀ = 0.51 nM |
| Quantified Difference | C20 is 2.1× more potent than MI-503, 2.2× more potent than MI-463, and 14× less potent than MI-3454 |
| Conditions | Fluorescence polarization competition assay with FITC-MLL peptide |
Why This Matters
For researchers seeking a compound with intermediate potency—more potent than early-generation MI-series inhibitors but less extreme than ultra-potent MI-3454—C20 offers a calibrated biochemical profile that may reduce the risk of complete pathway saturation while still achieving robust target engagement.
- [1] Lei, H.; et al. J. Med. Chem. 2022, 65 (19), 13413–13435. (IC₅₀ = 7 nM reported for C20) View Source
